molecular formula C17H25NO2 B5853424 N-cyclooctyl-2-(4-methylphenoxy)acetamide

N-cyclooctyl-2-(4-methylphenoxy)acetamide

Cat. No.: B5853424
M. Wt: 275.4 g/mol
InChI Key: QDGNNYWNWICFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

WAY-313165 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-313165 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study various biological pathways and molecular targets. In chemistry, it is used as a reference compound for various analytical techniques. In medicine, it is used to investigate potential therapeutic effects and mechanisms of action .

Mechanism of Action

Comparison with Similar Compounds

WAY-313165 is unique in its structure and activity compared to other similar compounds. Some similar compounds include:

  • WAY-100635
  • WAY-100635 hydrochloride
  • WAY-100635 maleate

These compounds share structural similarities but differ in their specific activities and applications .

Properties

IUPAC Name

N-cyclooctyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-14-9-11-16(12-10-14)20-13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGNNYWNWICFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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